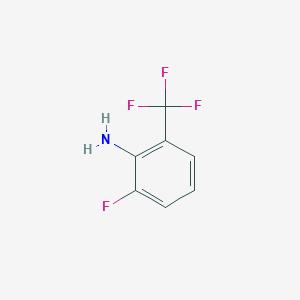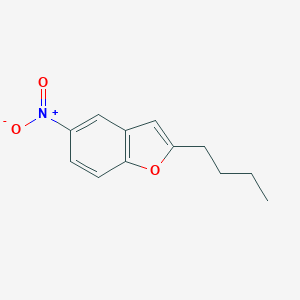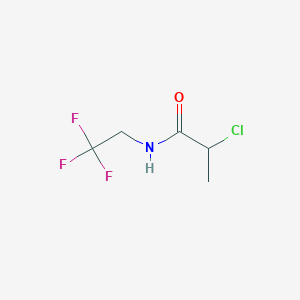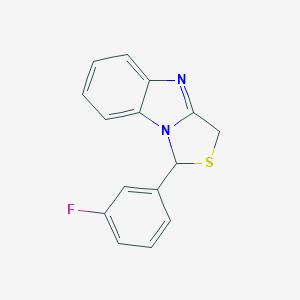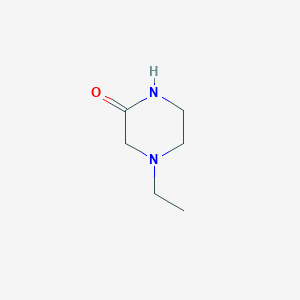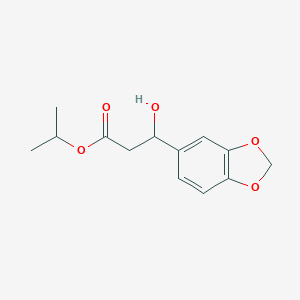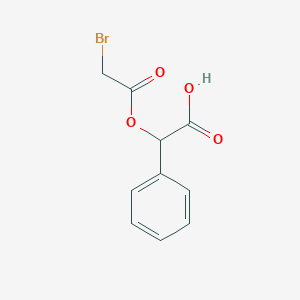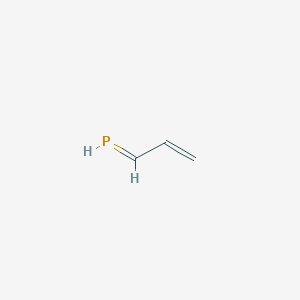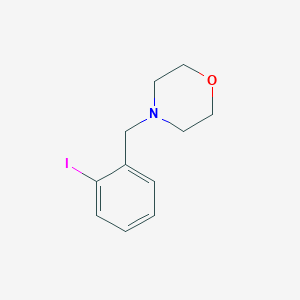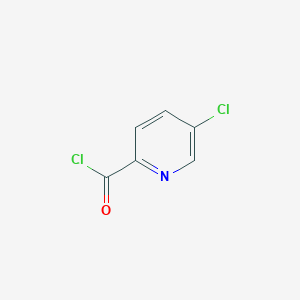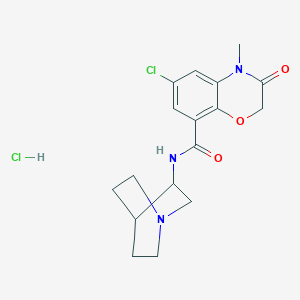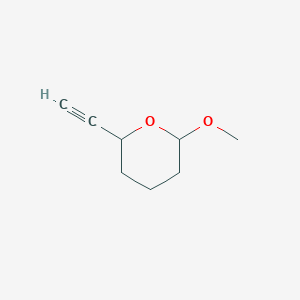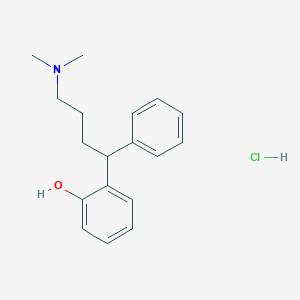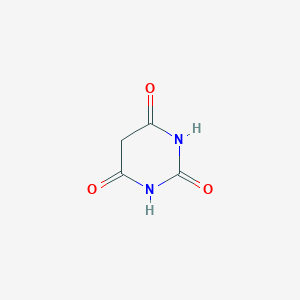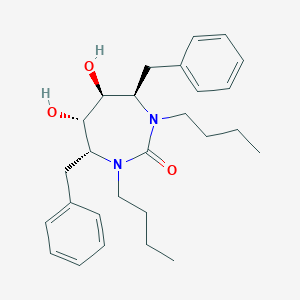
2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound with potential applications in the field of scientific research. This compound is also known as Ro 04-6790 and has been synthesized using various methods.
作用机制
The mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves the inhibition of PTP activity. PTPs act by removing phosphate groups from proteins, thereby regulating their activity. 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- inhibits PTP activity by binding to the active site of the enzyme, thereby preventing the removal of phosphate groups from proteins.
生化和生理效应
The biochemical and physiological effects of 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of various PTPs, including PTP1B and SHP2. In vivo studies have shown that this compound has potential therapeutic applications in the treatment of diabetes and cancer.
实验室实验的优点和局限性
The advantages of using 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- in lab experiments include its specificity for PTPs and its potential therapeutic applications. However, limitations include its low solubility in water and its potential toxicity.
未来方向
For research on 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- include the identification of more potent and selective inhibitors of PTP activity, the development of methods to increase the solubility of this compound in water, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
In conclusion, 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound with potential applications in the field of scientific research. Its inhibitory effects on PTP activity make it a promising candidate for the treatment of various diseases, including cancer and diabetes. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
合成方法
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has been achieved through various methods. One such method involves the reaction of 1,3-dibutyl-4,5-dihydroxybenzene with (4R,5S,6S,7R)-6-(benzyloxymethyl)-1,3-dibutyl-2,8-diazaspiro[4.5]decan-2-one. This reaction is carried out in the presence of a catalyst and results in the formation of 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-.
科学研究应用
2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has potential applications in the field of scientific research. It has been found to have inhibitory effects on the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways. Dysregulation of PTP activity has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, inhibitors of PTP activity have potential therapeutic applications in the treatment of these diseases.
属性
CAS 编号 |
153223-22-4 |
|---|---|
产品名称 |
2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C27H38N2O3 |
分子量 |
438.6 g/mol |
IUPAC 名称 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-dibutyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C27H38N2O3/c1-3-5-17-28-23(19-21-13-9-7-10-14-21)25(30)26(31)24(20-22-15-11-8-12-16-22)29(27(28)32)18-6-4-2/h7-16,23-26,30-31H,3-6,17-20H2,1-2H3/t23-,24-,25+,26+/m1/s1 |
InChI 键 |
USVBEQBEZXWMMT-XPGKHFPBSA-N |
手性 SMILES |
CCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCCCN1C(C(C(C(N(C1=O)CCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
规范 SMILES |
CCCCN1C(C(C(C(N(C1=O)CCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
其他 CAS 编号 |
153223-22-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



